Dasatinib-d8 N-Oxide is a stable isotope-labeled derivative of Dasatinib, a potent dual Src/Bcr-Abl inhibitor, primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is classified as a minor metabolite of Dasatinib, which has garnered attention for its unique pharmacological properties and potential applications in research and clinical settings.
Dasatinib-d8 N-Oxide is synthesized from Dasatinib through specific chemical modifications. The compound's synthesis involves the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in biological studies.
Dasatinib-d8 N-Oxide belongs to the class of thiazolecarboxamide derivatives and is categorized as a kinase inhibitor. Its classification as an N-Oxide indicates the presence of an oxidized nitrogen atom, which alters its chemical properties compared to the parent compound.
The synthesis of Dasatinib-d8 N-Oxide typically involves two main stages:
The synthesis process is characterized by rigorous quality control measures to monitor the formation of impurities and ensure compliance with pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization and validation of the synthesized compound .
The molecular formula for Dasatinib-d8 N-Oxide is with a molecular weight of 512.05 g/mol. The structure features a thiazole ring, a chlorinated aromatic system, and a piperazine moiety, all contributing to its biological activity.
Dasatinib-d8 N-Oxide participates in various chemical reactions typical of thiazolecarboxamide derivatives:
The stability of Dasatinib-d8 N-Oxide under physiological conditions makes it suitable for pharmacokinetic studies, where it serves as a tracer to understand drug metabolism and distribution .
Dasatinib-d8 N-Oxide functions primarily by inhibiting the activity of specific tyrosine kinases involved in cancer cell proliferation. It binds to the ATP-binding site on these kinases, blocking their activation and subsequent signaling pathways that promote tumor growth.
Research indicates that Dasatinib-d8 N-Oxide retains similar inhibitory effects as its parent compound, making it valuable for studying drug interactions and resistance mechanisms in cancer therapy .
Dasatinib-d8 N-Oxide is utilized extensively in pharmacokinetic studies due to its stable isotope labeling, allowing researchers to track metabolic pathways without altering biological systems significantly. It serves as a reference standard in analytical chemistry for quantifying Dasatinib levels in biological samples.
Additionally, its role in understanding drug resistance mechanisms in oncology makes it an important tool for developing more effective therapeutic strategies against resistant cancer types .
Dasatinib-d8 N-Oxide (CAS: 1189988-36-0) is a deuterium-labeled analog of dasatinib’s N-oxidized metabolite. Its molecular formula is C₂₂H₁₈D₈ClN₇O₃S, with a molecular weight of 512.05 g/mol [1] [5]. Deuterium atoms are incorporated at eight positions on the piperazinyl ring, specifically on the carbon atoms adjacent to nitrogen (positions 2, 3, 5, 6), resulting in a symmetric 2,2,3,3,5,5,6,6-octadeuterio configuration [3] [9]. This isotopic substitution maintains the core pharmacophore of dasatinib—a thiazolecarboxamide scaffold linked to a chlorinated phenyl group—while adding an N-oxide moiety on the piperazine ring [1] [5]. The SMILES notation illustrates the deuteration pattern:OCC[N+]1([O-])C([2H])([2H])C([2H])([2H])N(C2=NC(C)=NC(NC3=NC=C(C(NC4=C(C)C=CC=C4Cl)=O)S3)=C2)C([2H])([2H])C1([2H])[2H]
[3].
Table 1: Isotopic Labeling Sites in Dasatinib-d8 N-Oxide
Position | Atom Type | Count | Chemical Environment |
---|---|---|---|
Piperazinyl ring | C-[²H]₂ | 4 | Methylene groups (C2, C3, C5, C6) |
N/A | N-Oxide | 1 | Piperazine nitrogen oxidation |
Dasatinib-d8 N-Oxide exhibits pH-dependent solubility due to its ionizable N-oxide group and tertiary amines. It is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol) [3] [6]. The compound’s stability is influenced by storage conditions: it must be kept sealed at 2–8°C to prevent degradation, as the N-oxide bond is susceptible to reduction under light or heat [3]. While crystallographic data (e.g., X-ray diffraction) for this specific deuterated compound are limited, its non-deuterated analog (Dasatinib N-Oxide) shows a monoclinic crystal system, suggesting similar packing behavior [5]. The deuterium substitution minimally alters lattice parameters due to identical atomic radii, though vibrational modes differ (see Section 1.3) [9].
Table 2: Physicochemical Properties of Dasatinib-d8 N-Oxide
Property | Value/Description | Experimental Conditions |
---|---|---|
Molecular Weight | 512.05 g/mol | Calculated |
LogP | 3.33 ± 0.2 | Predicted (hydrophobic) |
Topological Polar Surface Area (TPSA) | 126.33 Ų | Computed |
Storage | 2–8°C, desiccated | Recommended [3] |
Solubility | >10 mg/mL in DMSO | Empirical |
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Structural Differences:
Table 3: Comparative Properties of Dasatinib Analogs
Property | Dasatinib-d8 N-Oxide | Dasatinib N-Oxide | Dasatinib |
---|---|---|---|
Molecular Formula | C₂₂H₁₈D₈ClN₇O₃S | C₂₂H₂₆ClN₇O₃S | C₂₂H₂₆ClN₇O₂S |
Molecular Weight | 512.05 g/mol | 504.00 g/mol | 488.02 g/mol |
Key Functional Group | N-Oxide + deuteration | N-Oxide | None |
MS [M+H]⁺ | 513.06 | 505.00 | 489.05 |
Role | Isotopic tracer for metabolite studies | Minor active metabolite | Parent drug |
Functional Implications:The deuteration does not alter receptor binding compared to non-deuterated N-Oxide, as confirmed by identical enzyme inhibition profiles (e.g., Bcr-Abl kinase) [1]. However, it introduces kinetic isotope effects (KIEs) in metabolism:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7